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Compound of Interest

Compound Name:
(2R)-1-(2H-1,3-benzodioxol-5-

yl)propan-2-ol

CAS No.: 521097-97-2

Cat. No.: B1465865

Get Quote

The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), scaffold is a privileged heterocyclic

motif integral to numerous biologically active compounds, from natural products to synthetic

pharmaceuticals.[1] Its unique electronic and conformational properties make it a versatile

building block in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological

effects, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities.[2][3]

[4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for

various series of benzodioxole analogs. We will dissect the causal relationships between

specific structural modifications and resulting biological activities, supported by experimental

data and detailed protocols. Our focus is to provide researchers, scientists, and drug

development professionals with a foundational understanding for designing next-generation

therapeutic agents based on this remarkable scaffold.

The Benzodioxole Core: A Framework for
Modification
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The benzodioxole ring system offers several positions for chemical modification to modulate

pharmacokinetic and pharmacodynamic properties. The primary sites for substitution are the

aromatic carbons (typically C5 and C6) and, less commonly, the methylene bridge of the

dioxole ring. The interplay between substituents at these positions dictates the molecule's size,

shape, lipophilicity, and electronic distribution, which are critical determinants of its interaction

with biological targets.

Caption: Key modification points on the 1,3-benzodioxole scaffold.

Case Study 1: Targeting Inflammation with
Benzodioxole-Based COX Inhibitors
Cyclooxygenase (COX) enzymes are well-established targets for non-steroidal anti-

inflammatory drugs (NSAIDs). Research into novel COX inhibitors has explored the

benzodioxole scaffold to improve potency and, crucially, selectivity for COX-2 over COX-1 to

reduce gastrointestinal side effects.

A study by Hawash et al. focused on synthesizing benzodioxole derivatives with aryl acetate

and aryl acetic acid moieties to evaluate their COX inhibitory potential.[2] The core hypothesis

was that the larger, rigid benzodioxole moiety, compared to the simple phenyl ring in drugs like

Ketoprofen, could confer greater selectivity for the larger active site of the COX-2 isozyme.[2]

Comparative SAR Analysis of COX Inhibitors
The experimental data reveals distinct trends. The conversion of the ester group (aryl acetates

3a-f) to a carboxylic acid group (aryl acetic acids 4a-f) generally influenced potency and

selectivity. For instance, compound 4f emerged as the most potent against COX-1 (IC₅₀ =

0.725 µM), while compound 3b showed strong, nearly balanced activity against both isoforms.

[2] Notably, compound 4d displayed the highest COX-2 selectivity, a desirable trait for modern

anti-inflammatory agents.[2]
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Compound
ID

R (Aryl
Group)

X
COX-1 IC₅₀
(µM)

COX-2 IC₅₀
(µM)

Selectivity
Index (COX-
1/COX-2)

3b
4-

chlorophenyl
OCH₃ 1.12 1.3 0.862

3e
4-

fluorophenyl
OCH₃ 2.53 3.19 0.793

4d

4-

methoxyphen

yl

OH 4.61 2.55 1.809

4f
4-

bromophenyl
OH 0.725 2.76 0.263

Ketoprofen - - 1.43 7.3 0.196

Data

synthesized

from Hawash

et al., 2020.

[2]

Key SAR Insights:

Acid vs. Ester: The presence of a carboxylic acid (X=OH) appears critical for achieving high

COX-2 selectivity (e.g., 4d).

Aryl Substituents: Halogen substitution on the pendant aryl ring (R) significantly impacts

potency. The 4-bromo analog 4f was the most potent COX-1 inhibitor, while the 4-chloro

analog 3b was a potent dual inhibitor.[2]

Improved Selectivity: Several synthesized compounds demonstrated superior COX-2

selectivity compared to the reference drug Ketoprofen, validating the initial hypothesis about

the role of the benzodioxole core.[2]
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Experimental Protocol: Synthesis of Benzodioxole Aryl
Acetic Acids (4a-f)
This protocol is based on the synthetic scheme reported for producing the target COX

inhibitors.[2]

Step 1: Esterification of 3,4-(Methylenedioxy) Phenylacetic Acid (1)

Add 3,4-(methylenedioxy) phenylacetic acid (1) to methanol in a round-bottom flask.

Cool the mixture in an ice bath.

Add oxalyl chloride dropwise while stirring.

Continue stirring for 30 minutes in the ice bath.

Allow the reaction to proceed to completion (monitored by TLC) to yield methyl 3,4-

(methylenedioxy) phenylacetate (2).

Step 2: Synthesis of Acetic Acid Derivatives (4a-f)

The specific protocols for converting the ester (2) and subsequent intermediates into the final

acetic acid products (4a-f) involve multi-step synthesis pathways, including reactions to

introduce the different aryl groups.

The final step typically involves the hydrolysis of a corresponding ester precursor to yield the

target carboxylic acid.

Step 3: In Vitro COX Inhibition Assay (Fluorescence-Based)

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and a fluorometric substrate.

Add the test compound at various concentrations.

Initiate the reaction by adding arachidonic acid.
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Measure the fluorescence intensity over time using a plate reader.

Calculate the percentage of inhibition relative to a control (without the inhibitor) and

determine the IC₅₀ value by plotting inhibition versus compound concentration.

Case Study 2: Benzodioxole Analogs as Anticancer
Agents
The benzodioxole scaffold is present in several potent anticancer agents, including derivatives

of noscapine, a tubulin-binding agent.[5] Another successful strategy has been to conjugate

benzodioxole derivatives with other cytotoxic moieties, such as arsenicals, to enhance their

efficacy and selectivity towards cancer cells.[6][7]

SAR of Noscapine Analogs Modified at the Benzodioxole
Ring
Noscapine's anti-mitotic activity has been enhanced through extensive SAR studies. An

investigation into modifications of the 1,3-benzodioxole moiety itself—a previously unexplored

area—yielded highly potent analogs.[5] This included expanding the five-membered dioxolane

ring to a six-membered ring and incorporating deuterium for metabolic stability.

Compound ID
Modification to
Benzodioxole Moiety

EC₅₀ vs. MCF-7 (µM)

Noscapine Unmodified >100

14e Deuterated Methylene Bridge 1.50

20
Dioxolane Ring Expanded to

Dioxino
0.73

Data sourced from Devine et

al., 2021.[5]

Key SAR Insights:

Methylene Bridge: Replacing the protons on the methylene bridge with deuterium (14e)

significantly increased cytotoxic potency, likely by slowing metabolic degradation at this site.
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[5]

Ring Expansion: Expanding the five-membered dioxole ring to a six-membered dioxino ring

(20) resulted in the most potent analog, with sub-micromolar activity against MCF-7 breast

cancer cells.[5] This suggests that the angle and conformation imparted by the larger ring are

more favorable for binding to tubulin.

Workflow: From Synthesis to Cytotoxicity Evaluation
The development of novel anticancer agents follows a logical progression from chemical

synthesis to biological evaluation. This workflow ensures that newly designed compounds are

characterized and then systematically tested for their desired therapeutic effect.

Chemical Synthesis & Purification

Structural Characterization

Biological Evaluation

Starting Materials
(e.g., Piperonylic Acid)

Multi-step Synthesis
(e.g., Amide Coupling)

Purification
(Chromatography) NMR (1H, 13C) HRMS Cancer Cell Culture

(e.g., HeLa, Hep3B)

X-ray (optional)

Cytotoxicity Assay
(MTS) IC50 Determination

Identify Lead
Compound

Click to download full resolution via product page

Caption: Standard workflow for developing novel benzodioxole anticancer agents.

Experimental Protocol: MTS Cytotoxicity Assay
This protocol is a standard method for assessing the effect of compounds on cancer cell

viability.[2][8]

Cell Seeding: Seed human cancer cells (e.g., HeLa, Hep3B) into a 96-well plate at a

predetermined density and allow them to adhere overnight in a CO₂ incubator.

Compound Treatment: Prepare serial dilutions of the benzodioxole test compounds in the

cell culture medium. Remove the old medium from the cells and add the medium containing

the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
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Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

MTS Reagent Addition: Add MTS reagent (which contains a tetrazolium salt) to each well.

Incubation: Incubate for 1-4 hours. Viable cells with active metabolism will convert the MTS

into a colored formazan product.

Measurement: Measure the absorbance of the formazan product at 490 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50%

of cell growth is inhibited).

Comparative Analysis Across Other Therapeutic
Targets
The versatility of the benzodioxole scaffold is evident from its application in diverse therapeutic

areas.

SERCA2a Activators: For cardiovascular applications, SAR studies identified benzodioxole

analogs as potent activators of the SERCA2a calcium pump. The study highlighted that while

the benzodioxole "head" was tolerant to modification, the "tail" region required hydrophobic

substituents for optimal activity, and the "linker" was sensitive to polarity and rigidity.[9]

Antifungal Synergists: In the fight against drug-resistant fungi, 3-(benzo[d][2][9]dioxol-5-yl)-N-

benzylpropanamides were developed as potent synergists for fluconazole. A key SAR finding

was that incorporating a biphenyl moiety into the N-benzyl group dramatically increased

synergistic activity.[10]

Challenges and Future Directions: The Cytochrome
P450 Interaction
A critical consideration in the development of benzodioxole-containing drugs is the well-

documented interaction of the MDP moiety with cytochrome P450 (CYP) enzymes.[11][12] The
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MDP group can undergo metabolism to form a reactive carbene species, which then binds

tightly to the heme iron of CYP enzymes, leading to mechanism-based inhibition.[13][14]

This interaction is a double-edged sword:

Disadvantage: It can cause significant drug-drug interactions, altering the metabolism and

clearance of co-administered drugs.[3][11] It can also lead to toxicity.[3][14]

Advantage: This inhibitory effect is the basis for the use of MDP compounds as "synergists"

in pesticide formulations, and it has been strategically exploited in drug design, such as

conjugating it with arsenicals to prolong their retention time and enhance anti-tumor activity.

[6][7]

Future research must focus on designing analogs that either mitigate this CYP inhibition (e.g.,

through strategic placement of fluorine or deuterium) or harness it for a specific therapeutic

benefit, while carefully optimizing for drug-like properties such as solubility and bioavailability to

avoid developmental challenges.[9]

Conclusion
The 1,3-benzodioxole scaffold remains a highly valuable and adaptable platform in medicinal

chemistry. As demonstrated through comparative analysis of its analogs, targeted modifications

to the aromatic ring, the dioxole bridge, and appended side chains can systematically tune

biological activity across a range of targets. A deep understanding of the structure-activity

relationships, from COX inhibition to anticancer activity, is paramount. However, the inherent

potential for cytochrome P450 interactions necessitates a cautious and informed approach to

analog design, balancing potency and selectivity with a favorable safety and pharmacokinetic

profile. The insights and protocols provided here offer a robust framework for guiding future

exploration and exploitation of this potent chemical scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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